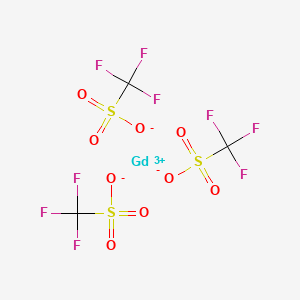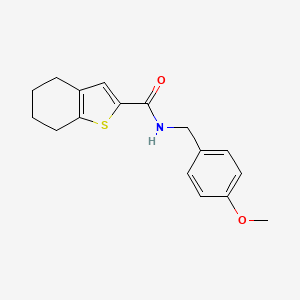
N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, commonly known as CP-690,550, is a small molecule drug that has shown potential in the treatment of various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to regulate the immune system by blocking the activity of JAK enzymes. CP-690,550 has been extensively studied for its ability to modulate the immune response and has shown promising results in preclinical and clinical trials.
Scientific Research Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) presented a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding method potentially applicable to the synthesis of compounds like N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (Mamedov et al., 2016).
Catalysis and Coupling Reactions
De et al. (2017) explored the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, potentially indicating the utility of related oxalamide compounds in catalysis and coupling reactions (De et al., 2017).
Metal Complex Formation
Research into the formation of metal complexes with oxalamide derivatives has shown the potential for creating novel coordination polymers with interesting magnetic properties. Rodrı́guez-Diéguez et al. (2007) described the hydrothermal synthesis of 2D coordination polymers [M2(micro-pymca)3]OH.H2O, showcasing the versatility of oxalamide derivatives in forming metal complexes with potential applications in magnetic materials (Rodrı́guez-Diéguez et al., 2007).
Antioxidant Activity and Neuroprotection
Although not directly related to N1-(2-cyanophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, studies on compounds with similar structural features have investigated their antioxidant activity and neuroprotective effects. For instance, the protective effects of mangiferin against oxidative stress in N2A cells suggest the potential for related compounds to exhibit similar bioactivities, which could be relevant in the context of neurodegenerative diseases (Amazzal et al., 2007).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-15-8-10-18(11-9-15)30(28,29)25-12-4-6-17(25)14-23-20(26)21(27)24-19-7-3-2-5-16(19)13-22/h2-3,5,7-11,17H,4,6,12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMLFVHUYSAFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

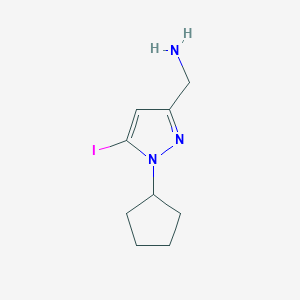
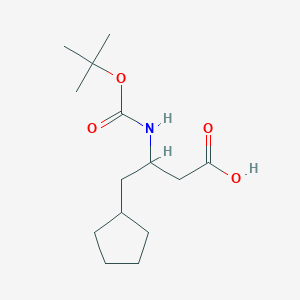
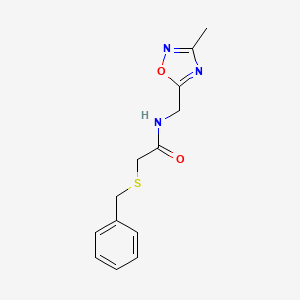
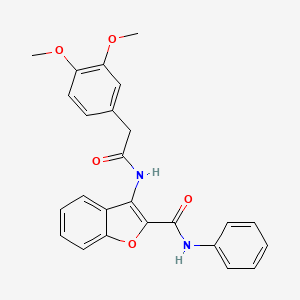
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)
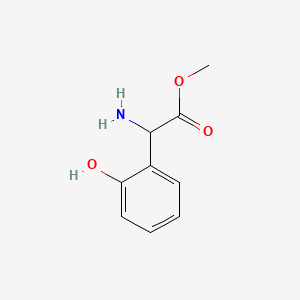
![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)
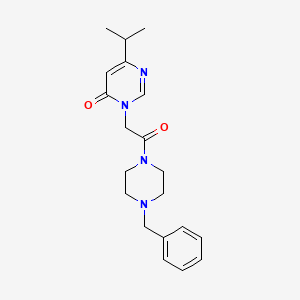

![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
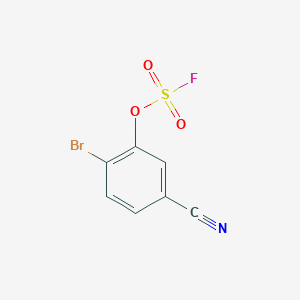
![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)
